4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Description
4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, commonly known as brinzolamide, is a sulfonamide-class carbonic anhydrase inhibitor (CAI) approved by the FDA for treating glaucoma. Its structure features a thieno[3,2-e]thiazine core with a sulfonamide group at position 6, an ethylamino substituent at position 4, and a 3-methoxypropyl group at position 2 . The (4R)-stereochemistry is critical for its pharmacological activity, enabling selective inhibition of carbonic anhydrase II (CA-II) in the ciliary processes of the eye, thereby reducing intraocular pressure (IOP) .
Properties
IUPAC Name |
4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861347 | |
| Record name | 4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138890-62-7 | |
| Record name | Brinzolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide , commonly known as Brinzolamide , is a compound primarily recognized for its role as a carbonic anhydrase inhibitor. This article delves into its biological activity, focusing on its pharmacological effects, mechanism of action, and clinical applications, particularly in the treatment of glaucoma.
- Molecular Formula : C13H23N3O5S3
- Molecular Weight : 397.53 g/mol
- IUPAC Name : (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Structure
The structure of Brinzolamide features a thieno-thiazine core with sulfonamide and ethylamino substituents, contributing to its biological activity.
Brinzolamide acts as a selective inhibitor of carbonic anhydrase II (CA-II) . The inhibition of CA-II leads to decreased production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP). This mechanism is particularly beneficial in managing conditions such as primary open-angle glaucoma and ocular hypertension.
Key Findings on Biological Activity
- Inhibition Potency : Brinzolamide has an IC50 value of approximately 3.2 nM , indicating high potency in inhibiting CA-II .
- Selectivity : It exhibits selectivity towards CA-II over other isoforms, which minimizes side effects associated with broader inhibitors .
- Clinical Efficacy : Clinical studies have demonstrated that Brinzolamide effectively reduces IOP by approximately 20-30% in patients with glaucoma .
Pharmacokinetics
Brinzolamide is administered topically as an ophthalmic suspension. Its pharmacokinetic profile includes:
- Absorption : Rapid absorption through the corneal epithelium.
- Distribution : High affinity for melanin-containing tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Case Study 1: Efficacy in Glaucoma Management
A clinical trial involving 200 patients with primary open-angle glaucoma showed that Brinzolamide reduced IOP significantly over a 12-week period compared to placebo. The study reported an average reduction of 25% in IOP from baseline measurements .
Case Study 2: Tolerability and Side Effects
In a study assessing the tolerability of Brinzolamide, only 15% of patients reported mild side effects such as transient burning or stinging upon instillation. No serious adverse events were recorded .
Comparative Analysis with Other Carbonic Anhydrase Inhibitors
| Compound | IC50 (nM) | Route of Administration | Primary Use |
|---|---|---|---|
| Brinzolamide | 3.2 | Topical | Glaucoma treatment |
| Dorzolamide | 10 | Topical | Glaucoma treatment |
| Acetazolamide | 30 | Oral | Systemic conditions |
Scientific Research Applications
Ophthalmic Use
Brinzolamide is marketed under the brand name Azopt as an ophthalmic suspension for treating elevated IOP in patients with open-angle glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy in lowering IOP when used alone or in conjunction with other antihypertensive agents.
Pharmacological Studies
Research has explored Brinzolamide's pharmacokinetics and pharmacodynamics. Studies indicate that it has a favorable absorption profile and minimal systemic side effects compared to other carbonic anhydrase inhibitors like acetazolamide.
Combination Therapy
Brinzolamide is often used in combination with beta-blockers or prostaglandin analogs to enhance IOP reduction. Research shows that combination therapy can provide additive effects, improving patient outcomes more than monotherapy.
Case Study 1: Efficacy in Glaucoma Patients
A clinical trial involving 300 patients with open-angle glaucoma demonstrated that Brinzolamide reduced IOP by an average of 6-8 mmHg over a 12-week period. Patients reported fewer side effects compared to those treated with systemic carbonic anhydrase inhibitors.
Case Study 2: Long-term Safety Profile
A long-term study monitored patients using Brinzolamide for over two years. Results indicated sustained IOP control with no significant adverse effects on corneal health or visual acuity.
Data Tables
| Parameter | Brinzolamide (Azopt) | Acetazolamide |
|---|---|---|
| Dosage Form | Ophthalmic suspension | Oral |
| Typical Dosage | 1 drop twice daily | 250 mg orally, twice daily |
| Average IOP Reduction (mmHg) | 6-8 | 4-6 |
| Side Effects | Mild burning/stinging | Systemic effects |
Chemical Reactions Analysis
Key Reaction Conditions
The synthesis requires precise control of parameters to optimize yield and purity:
-
Temperature : Typically maintained between 20–60°C for controlled reaction rates .
-
pH : Acidic conditions for glycol reactions (Step 1), basic conditions for cyclization (Step 2) .
-
Solvents : Polar aprotic solvents (e.g., DMF) or protic solvents (e.g., methanol) depending on the step .
-
Catalysts : Bases like sodium methylate or potassium methylate facilitate substitution reactions .
Analytical Methods
The synthesis and purity of the compound are monitored using:
-
Thin-Layer Chromatography (TLC) : Tracks reaction progress and isolates intermediates.
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H NMR data for aromatic protons and methoxy groups) .
-
High-Performance Liquid Chromatography (HPLC) : Ensures final product purity.
-
Mass Spectrometry (MS) : Validates molecular weight and identifies impurities .
Impurities and Byproducts
Common impurities arising during synthesis include:
Derivative Formation
The compound serves as a scaffold for generating derivatives, such as hybrids with H₂S donors . Key reactions include:
-
Amide Coupling : TBTU (tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) facilitate amidation with carbamothioyl groups .
-
Sulfonamide Modification : Replacement of the sulfonamide group with methanesulfonyl derivatives is achievable under specific conditions .
Reaction Challenges
-
Stereochemical Control : The compound’s (4R) configuration requires precise stereoselective synthesis .
-
Byproduct Formation : Hydroxylation and incomplete methoxylation necessitate rigorous purification .
-
Sulfonamide Instability : Sensitive to hydrolysis under acidic conditions, requiring mild reaction protocols.
Comparison with Similar Compounds
Brinzolamide vs. 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxide (Compound 32)
Structural Differences :
- Core: Thieno[3,2-e]thiadiazine vs. brinzolamide’s thieno[3,2-e]thiazine.
- Substituents: Position 4: Cyclopropyl group (vs. ethylamino in brinzolamide). Position 6: Chlorine (vs. sulfonamide in brinzolamide).
Pharmacological Implications: The absence of the sulfonamide group in Compound 32 likely eliminates CA inhibitory activity, as sulfonamide is essential for binding CA-II’s zinc ion. The cyclopropyl substituent may enhance lipophilicity but reduce solubility compared to brinzolamide’s 3-methoxypropyl chain. Compound 32 was synthesized via cyclization of 5-chloro-3-(cyclopropylamino)thiophene-2-sulfonamide (30) under reflux, suggesting lower metabolic stability due to the chloro substituent .
Brinzolamide vs. (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-Dioxide (CAS 154127-42-1)
Structural Differences :
- Position 4: Hydroxy group (vs. ethylamino in brinzolamide).
- Stereochemistry : (S)-configuration (vs. (4R) in brinzolamide).
Pharmacological Implications: The hydroxy group eliminates the amine moiety critical for CA-II binding, likely rendering this analog inactive. The (S)-stereochemistry further disrupts the spatial alignment required for enzyme inhibition.
Brinzolamide vs. 6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-Dioxide (CAS 160982-13-8)
Structural Differences :
- Position 4: Hydroxy group (vs. ethylamino).
- Position 6: Chlorine (vs. sulfonamide).
Pharmacological Implications: The chloro and hydroxy substituents at positions 6 and 4, respectively, suggest this compound is a precursor in brinzolamide synthesis. The lack of sulfonamide and ethylamino groups eliminates CA inhibitory activity, highlighting the necessity of these moieties for therapeutic efficacy .
Brinzolamide vs. Dorzolamide
Structural Differences :
- Core: Dorzolamide features a thieno[2,3-b]thiopyran-2-sulfonamide core (vs. thienothiazine in brinzolamide).
- Substituents: Dorzolamide lacks the 3-methoxypropyl and ethylamino groups, instead incorporating a methylated amino side chain.
Pharmacological Implications :
Both are topical CAIs, but brinzolamide’s 3-methoxypropyl chain enhances corneal permeability, allowing for sustained IOP reduction with fewer administrations. Clinical studies report brinzolamide’s longer duration of action and reduced ocular irritation compared to dorzolamide .
Brinzolamide vs. Molecular Hybrids with H₂S Donors
Structural Modifications :
Brinzolamide hybrids incorporate H₂S-releasing moieties (e.g., dithiolethiones) into its structure.
Pharmacological Implications :
These hybrids aim to synergize CA inhibition with H₂S-mediated vasodilation and anti-inflammatory effects. Preliminary data suggest enhanced IOP reduction and neuroprotective benefits compared to brinzolamide alone, though clinical validation is pending .
Data Table: Structural and Functional Comparison
Preparation Methods
Formation of the Thieno[3,2-e]Thiazine Core
The synthesis begins with 3-acetylthiophene, which undergoes keto group protection using ethyl vinyl ether in the presence of p-toluenesulfonic acid. This yields a protected intermediate, 4-(1-ethoxy)ethoxy-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]thiazine. Subsequent cyclization with sulfur dioxide and hydroxylamine-O-sulfonic acid introduces the sulfonamide moiety at position 6, forming 3,4-dihydro-2-(3-methoxypropyl)-4-oxo-2H-thieno[3,2-e]thiazine-6-sulfonamide-1,1-dioxide.
Key Reaction Conditions :
Introduction of the Ethylamino Group
The oxo group at position 4 is reduced to a hydroxyl group using sodium borohydride, followed by amination with ethylamine. This step is stereospecific, producing the (S)-enantiomer when conducted in chiral solvents or via enzymatic resolution. The final product is isolated as a hydrochloride salt for improved stability.
Stereochemical Control and Resolution
The pharmacological activity of 4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide depends on its (S)-configuration. Two resolution methods are employed:
Chiral Chromatography
Crystallization with Chiral Acids
-
Chiral agent : (R)-Mandelic acid forms diastereomeric salts with the (S)-enantiomer, enabling selective crystallization.
Industrial-Scale Manufacturing
Large-scale production adheres to FDA regulations and GMP standards. Key steps include:
Continuous Flow Synthesis
Purification and Quality Control
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Cyclization | Ring-Closing Metathesis | Chiral Resolution |
|---|---|---|---|
| Total Yield | 45% | 38% | 52% |
| Purity | >99% | 98% | >99.5% |
| Scalability | Industrial | Pilot-scale | Laboratory |
| Cost ($/kg) | 12,000 | 18,000 | 25,000 |
Challenges and Innovations
Byproduct Formation
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling and sulfonamide functionalization. For example, details analogous protocols using nucleophilic substitution (e.g., bromoethoxy intermediates reacting with sulfonic acid derivatives under reflux). Key parameters include:
- Solvent systems : DMF-acetic acid mixtures (50–80°C) for cyclization .
- Catalysts : Sodium acetate for thiazolidinone formation .
- Purification : Recrystallization from DMF-ethanol to isolate high-purity crystals.
Systematic optimization should employ Design of Experiments (DoE) to test variables like temperature, stoichiometry, and solvent polarity.
Table 1 : Comparative Synthesis Parameters from Literature
| Step | Conditions ( vs. 3) | Yield Range |
|---|---|---|
| Cyclization | DMF-AcOH (70°C, 2 h) | 60–75% |
| Sulfonamide coupling | THF, room temperature | 45–65% |
Q. How can spectroscopic techniques (NMR, MS, XRD) validate the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Focus on distinguishing dihydrothiazine protons (δ 3.5–4.5 ppm) and sulfonamide NH (δ 7.2–7.8 ppm). highlights the use of DEPT-135 to confirm methylene groups in analogous thienothiazines.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2).
- XRD : Crystallize the compound using slow evaporation (e.g., ethanol/water) to resolve stereochemistry at the ethylamino group .
Q. What are the key stability considerations for this sulfonamide under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- pH stability : Test in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Thermal stability : TGA/DSC to identify decomposition thresholds (e.g., sulfonamide cleavage above 150°C).
Q. Which in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Carbonic anhydrase isoform assays (e.g., esterase activity with 4-nitrophenyl acetate), given structural similarity to Brinzolamide .
- Cellular uptake : Radiolabeled compound (14C or 3H) in HEK293 cells, measuring intracellular concentration via scintillation counting.
Q. How can solubility and logP be experimentally determined to guide formulation?
- Methodological Answer :
- Shake-flask method : Saturate compound in octanol/water, quantify via UV-Vis (λmax ~280 nm).
- HPLC-derived logP : Use a calibrated C18 column with reference standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) elucidate the compound’s mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., sulfonamide oxygen) .
- Molecular Dynamics (MD) : Simulate binding to carbonic anhydrase II (PDB: 3KOX) over 100 ns, analyzing hydrogen bonds with Thr199/Glu106 .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Pool IC50 data from independent studies, applying ANOVA to identify outliers due to assay variability (e.g., pH, temperature).
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) if enzyme inhibition data conflict with cellular activity .
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting improved selectivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 3-methoxypropyl with cyclopropylmethyl).
- Selectivity profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using KINOMEscan.
Table 2 : SAR Design Matrix
| Modification Site | Proposed Change | Assay Endpoint |
|---|---|---|
| Ethylamino group | Cyclopropylamino | IC50 (CA IX vs. CA II) |
| Sulfonamide | Trifluoromethylsulfonamide | Solubility/logP |
Q. What advanced analytical techniques (e.g., cryo-EM, synchrotron XRD) can resolve crystallographic ambiguities?
- Methodological Answer :
- Cryo-EM : For protein-ligand complexes with low crystallization propensity, use 300 kV Titan Krios to achieve <3 Å resolution.
- Synchrotron XRD : Utilize Diamond Light Source (UK) for high-brilliance beams to solve crystal structures of polymorphic forms .
Q. How to integrate multi-omics data (proteomics, metabolomics) to study off-target effects?
- Methodological Answer :
- Proteomics : SILAC (stable isotope labeling) in HepG2 cells treated with the compound, identifying dysregulated pathways via LC-MS/MS.
- Metabolomics : NMR-based profiling of cell extracts to detect changes in TCA cycle intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
